molecular formula C12H20O B167041 2-Cyclohexylcyclohexanone CAS No. 90-42-6

2-Cyclohexylcyclohexanone

Cat. No.: B167041
CAS No.: 90-42-6
M. Wt: 180.29 g/mol
InChI Key: UOBQDYFTAJKQAL-UHFFFAOYSA-N
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Description

2-Cyclohexylcyclohexanone is an organic compound with the molecular formula C12H20O. It is a ketone characterized by a cyclohexyl group attached to a cyclohexanone ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylcyclohexanone can be synthesized through a one-pot synthesis method involving the reaction of cyclohexanone with an aldehyde, such as n-butanal, in the presence of a catalyst. The reaction is typically carried out in an autoclave under hydrogen pressure at elevated temperatures (around 140°C) for several hours .

Industrial Production Methods: In industrial settings, this compound can be produced by passing cyclohexanol vapors over a catalyst mixture of zinc, copper, and cadmium chromites. Another method involves the liquid-phase dehydrogenation of cyclohexylcyclohexanol in the presence of a copper chromite catalyst .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding cyclohexylphenols.

    Reduction: It can be reduced to cyclohexylcyclohexanol using hydrogen in the presence of a suitable catalyst.

    Substitution: The compound can participate in substitution reactions where the cyclohexyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Cyclohexylphenol and phenol derivatives.

    Reduction: Cyclohexylcyclohexanol.

    Substitution: Substituted cyclohexanones with different functional groups.

Scientific Research Applications

2-Cyclohexylcyclohexanone is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexylcyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include oxidation-reduction reactions and substitution processes .

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with a single cyclohexane ring.

    2-Methylcyclohexanone: A methyl-substituted cyclohexanone.

    4-Phenylcyclohexanone: A phenyl-substituted cyclohexanone.

Uniqueness: 2-Cyclohexylcyclohexanone is unique due to the presence of both a cyclohexyl group and a cyclohexanone ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-cyclohexylcyclohexan-1-one
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InChI

InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2
Source PubChem
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InChI Key

UOBQDYFTAJKQAL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCCC2=O
Source PubChem
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Molecular Formula

C12H20O
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DSSTOX Substance ID

DTXSID8047424
Record name 1,1'-Bi(cyclohexyl)-2-one
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Molecular Weight

180.29 g/mol
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Physical Description

Liquid; [MSDSonline]
Record name Bicyclohexanone
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CAS No.

90-42-6
Record name 2-Cyclohexylcyclohexanone
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Record name (1,1'-Bicyclohexyl)-2-one
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Record name 2-Cyclohexylcyclohexanone
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Record name [1,1'-Bicyclohexyl]-2-one
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Record name 2-cyclohexylcyclohexanone
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Record name 2-CYCLOHEXYLCYCLOHEXANONE
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Record name (1,1'-BICYCLOHEXYL)-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Cyclohexylcyclohexanone synthesized?

A: this compound can be synthesized through the aldol condensation of cyclohexanone, followed by a dehydration step. This process typically yields 2-(1-cyclohexenyl)cyclohexanone, which can be further hydrogenated to obtain this compound. []

Q2: What are the major products formed during the dehydrogenation of 2-(1-Cyclohexenyl)cyclohexanone using a palladium catalyst?

A: When dehydrogenated using a 5% palladium-on-charcoal catalyst, 2-(1-Cyclohexenyl)cyclohexanone primarily yields o-Cyclohexylphenol and o-phenylphenol. Dibenzofuran, a cyclization product of o-phenylphenol, also forms during this reaction. Interestingly, this compound appears as an intermediate product in the early stages of the reaction but disappears as the reaction progresses. [, ]

Q3: How does the photochemical behavior of this compound differ from typical open-chain ketones?

A: this compound exhibits a higher cyclobutanol to fragmentation product ratio during Type II photochemical reactions compared to open-chain ketones. This difference likely arises from the fixed conformation of the cyclohexane ring, hindering continuous orbital overlap during fragmentation. []

Q4: Can this compound be used as an internal standard in analytical chemistry?

A: Yes, research shows that this compound can serve as an internal standard in gas chromatography analysis. For instance, it has been successfully utilized in the quantification of 2-Alkylcyclobutanones (RCBs) extracted from irradiated chicken meat. []

Q5: Can this compound be resolved into its enantiomers?

A: Yes, a crystallization-induced dynamic resolution (CIDR) method utilizing trans-(1R,2R)-1-amino-6-nitroindan-2-ol has proven effective for resolving racemic this compound into its enantiomers. This process involves the formation and subsequent hydrolysis of diastereomeric imines, resulting in high enantiomeric enrichment of the ketone. []

Q6: Are there any safety assessments available for this compound?

A: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound. [] While this resource doesn't provide specific details within the provided abstracts, it signifies that safety information is available and highlights the importance of consulting relevant safety data sheets and regulatory guidelines when working with this compound.

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